1-Hydroxysulfurmycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Hydroxysulfurmycin B is a natural product found in Streptomyces eurythermus with data available.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and molecular structure of 1-Hydroxysulfurmycin B?

- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY/HMBC) should resolve stereochemistry and functional groups. Pair this with high-performance liquid chromatography (HPLC) to assess purity (>95% by area normalization). For novel derivatives, elemental analysis or X-ray crystallography may be required to validate structural assignments .

Q. How should researchers design experiments to evaluate this compound’s bioactivity against multidrug-resistant pathogens?

- Methodological Answer : Employ standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Include positive controls (e.g., vancomycin for Gram-positive bacteria) and negative controls (solvent-only wells). Use replicate experiments (n ≥ 3) to ensure statistical robustness. For synergy studies, apply checkerboard assays with fractional inhibitory concentration (FIC) indices, and validate results using time-kill curves .

Q. What literature review strategies are effective for compiling existing data on this compound?

- Methodological Answer : Search PubMed, SciFinder, and Web of Science using keywords: “this compound,” “sulfur-containing antibiotics,” and “biosynthetic pathways.” Apply inclusion criteria (peer-reviewed articles, 2000–2025) and exclude non-English studies. Use citation chaining to identify seminal papers. Critically appraise sources for conflicts of interest or methodological limitations (e.g., small sample sizes) .

Advanced Research Questions

Q. How can contradictory findings in the literature regarding this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct replication studies under standardized conditions (e.g., identical bacterial strains, growth media). Perform meta-analyses to aggregate data, assessing heterogeneity via I² statistics. Use CRISPR-Cas9 gene editing to validate target interactions (e.g., ribosomal binding assays). If discrepancies persist, propose hypotheses such as strain-specific resistance mechanisms or variable compound stability under experimental conditions .

Q. What statistical approaches are suitable for analyzing dose-response relationships and synergies in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model dose-response curves. For multivariate analysis, use LASSO regression to identify critical predictors (e.g., pH, temperature) while minimizing overfitting. In synergy studies, employ Bliss independence or Loewe additivity models, and validate with bootstrapping to estimate confidence intervals .

Q. What challenges arise in scaling up this compound synthesis while maintaining stereochemical integrity?

- Methodological Answer : Optimize fermentation conditions (e.g., pH, aeration) to enhance precursor yield in bacterial cultures. Monitor chiral centers via circular dichroism (CD) spectroscopy during purification. For chemical synthesis, employ asymmetric catalysis (e.g., Sharpless epoxidation) and validate enantiomeric excess (ee) using chiral HPLC. Document batch-to-batch variability and adjust reaction kinetics (e.g., temperature gradients) to minimize racemization .

Q. How can researchers integrate omics data to elucidate this compound’s biosynthetic pathway?

- Methodological Answer : Perform transcriptomics (RNA-seq) on producing strains under varying nutrient conditions to identify upregulated gene clusters. Use comparative genomics (BLAST, antiSMASH) to annotate putative biosynthetic genes. Validate enzyme function via heterologous expression (e.g., E. coli plasmids) and LC-MS/MS metabolomics to track intermediate accumulation .

Q. Methodological Notes

- Data Validation : Cross-validate findings using orthogonal techniques (e.g., MIC assays + live/dead staining). Report confidence intervals and p-values with adjustments for multiple comparisons .

- Ethical Compliance : Ensure compliance with institutional biosafety guidelines (e.g., BSL-2 for pathogenic strains) and disclose all funding sources to mitigate bias .

Propriétés

Numéro CAS |

79217-18-8 |

|---|---|

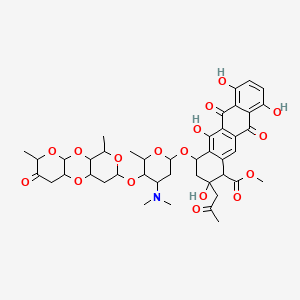

Formule moléculaire |

C43H51NO17 |

Poids moléculaire |

853.9 g/mol |

Nom IUPAC |

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C43H51NO17/c1-16(45)14-43(53)15-28(31-20(35(43)41(52)54-7)10-21-32(37(31)50)38(51)34-24(47)9-8-23(46)33(34)36(21)49)59-29-11-22(44(5)6)39(18(3)55-29)60-30-13-26-40(19(4)56-30)61-42-27(58-26)12-25(48)17(2)57-42/h8-10,17-19,22,26-30,35,39-40,42,46-47,50,53H,11-15H2,1-7H3 |

Clé InChI |

NKBLQTJXEMEUHV-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C |

SMILES canonique |

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C |

Synonymes |

1-hydroxysulfurmycin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.